6-Bromo-1,2-dihydroisoquinolin-3(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

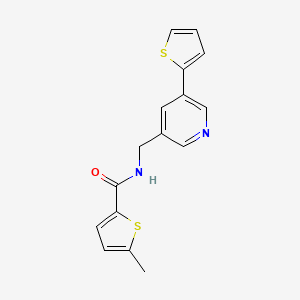

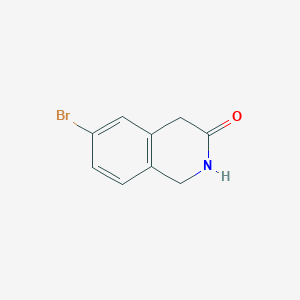

6-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a chemical compound with the molecular formula C9H8BrNO . It has a molecular weight of 226.07 .

Synthesis Analysis

The synthesis of 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one involves a mixture of paraformaldehyde, 3-bromophenylacetonitrile, and polyphosphoric acid. The mixture is stirred at 180°C for 15 minutes under air. The hot mixture is then poured into ice water and 10% aqueous potassium carbonate is added to achieve pH 7 .Molecular Structure Analysis

The InChI code for 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one is 1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12). The InChI key is CZALQHYWGITYHK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Bromo-1,2-dihydroisoquinolin-3(4H)-one is a solid substance that should be stored in a dry room at normal temperature . The boiling point data is not available .科学的研究の応用

Synthesis of Benzolactams

This compound is used as an intermediate in the synthesis of benzolactams . Benzolactams are a class of organic compounds that are used as dopamine D3 receptor ligands . Dopamine D3 receptors are a subtype of dopamine receptors, which are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the function of the CNS and are targets for drug development in various neurological and psychiatric disorders.

Synthesis of MK2-Inhibitors

“6-bromo-3,4-dihydroisoquinolin-1 (2H)-one” is also used in the synthesis of new, selective 3-aminopyrazole based MK2-inhibitors . MK2 (MAPKAPK2) is a kinase enzyme that is involved in cellular responses to stress and inflammation. MK2 inhibitors can potentially be used in the treatment of inflammatory diseases, cancer, and cardiovascular diseases.

Synthesis of Fused Heterocycles

This compound is used in the synthesis of related four-membered to seven-membered heterocycles . Heterocycles are cyclic compounds that contain atoms of at least two different elements. They are of great importance in medicinal chemistry due to their presence in many biologically active compounds.

Synthesis of 9-Aryl-1,8-Dioxo-Octahydroxanthenes

The compound has been used as a catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . These derivatives have various significant biological activities and are used as antibacterial, anti-inflammatory, and antiviral agents .

Synthesis of Quinoline Derivatives

The compound is used in the synthesis of quinoline derivatives . Quinoline and its derivatives are a group of organic compounds with a wide range of biological activities. They are used in the development of various drugs, including antimalarial, antibacterial, and anticancer agents .

Synthesis of Indole Derivatives

The compound is used in the synthesis of indole derivatives . Indole and its derivatives are a class of organic compounds that have various biological activities. They are used in the development of various drugs, including anti-inflammatory and analgesic agents .

Safety and Hazards

The compound is classified under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

特性

IUPAC Name |

6-bromo-2,4-dihydro-1H-isoquinolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-2-1-6-5-11-9(12)4-7(6)3-8/h1-3H,4-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZALQHYWGITYHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1,2-dihydroisoquinolin-3(4H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2665505.png)

![2-[2-Cyano-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enamido]benzoic acid](/img/structure/B2665506.png)

![1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2665508.png)

methanone](/img/structure/B2665510.png)

![2-Tert-butyl-7-cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2665512.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2665516.png)

![(2S)-1-(prop-2-yn-1-yl)-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B2665518.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2665519.png)

![[3-(2-Azabicyclo[3.2.0]heptan-1-yl)piperidin-1-yl]-(1-methylcyclopropyl)methanone](/img/structure/B2665523.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2665525.png)